Azane;4-methoxybutan-1-ol
Description
Contextualization within Nitrogen- and Oxygen-Containing Organic Chemistry
Azane (B13388619);4-methoxybutan-1-ol (B94083) is a bifunctional compound, incorporating both an ether group and an alcohol group from the 4-methoxybutan-1-ol component, and a nitrogen-containing moiety from azane (ammonia). researchgate.net This positions it within the significant classes of aminoalcohols and ether alcohols. The interaction between the acidic hydroxyl group of the alcohol and the basic nitrogen atom of ammonia (B1221849) is central to its structure, likely forming an ammonium (B1175870) alkoxide salt or a strongly hydrogen-bonded complex.
The parent alcohol, 4-methoxybutan-1-ol, is a colorless liquid soluble in water, a characteristic attributed to its hydroxyl group which allows for hydrogen bonding. lookchem.comsolubilityofthings.com It serves as a solvent and an intermediate in the synthesis of other organic compounds. solubilityofthings.com The presence of both a hydrogen bond donor (–OH) and a hydrogen bond acceptor (–OCH₃ and –OH) in the parent molecule provides it with versatile solubility and reactivity. solubilityofthings.com
The addition of the azane component introduces a primary amine-like functionality. Amino alcohols are a critical class of organic compounds, widely used as solvents, ligands, and intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.orgunr.edu.ar The dual functionality in Azane;4-methoxybutan-1-ol—ether and amino alcohol—suggests its potential in creating complex molecular architectures and in applications where these combined properties are advantageous. researchgate.netresearchgate.net
Historical Perspectives on Related Aminoalcohols and Ether Compounds
The study of ethers and aminoalcohols has a rich history in organic chemistry. Ethers, with the general formula R-O-R', have long been recognized for their utility as solvents due to their relative inertness and ability to dissolve a wide range of nonpolar and polar compounds. solubilityofthings.comnumberanalytics.com Diethyl ether, for instance, is a historically significant anesthetic and a common solvent in reactions like the Grignard synthesis. wikipedia.orguomus.edu.iq The Williamson ether synthesis, a classic method involving an alkoxide and a primary alkyl halide, remains a fundamental reaction taught in organic chemistry. uomus.edu.iq
Aminoalcohols, which contain both an amine and an alcohol functional group, have also been subjects of extensive study. rsc.org The simplest aminoalcohol, 1-aminoethanol, was first prepared in 1833, though its structure was not confirmed until 1877. wikipedia.org The development of synthetic methods for these compounds has been crucial, as they are precursors to a vast number of biologically active molecules and chiral ligands for asymmetric synthesis. unr.edu.arrsc.org The historical development of procedures for creating derivatives of hydroxyamino acids and related amino alcohols has often been fragmented, but recent advancements have made their synthesis more scalable and efficient. nih.gov The synthesis of amino ethers, which combine these two functional groups, is an area of ongoing research, with applications in pharmaceuticals and materials science. scirp.org
**1.3. Rationale for Comprehensive Academic Investigation of this compound (C₅H₁₅NO₂) **
The unique combination of functional groups in this compound provides a strong rationale for its detailed investigation. As a bifunctional compound, it holds potential for novel applications in several areas of chemical science. rsc.orgoup.com
Key areas for investigation include:
Synthetic Chemistry: The compound can serve as a versatile building block. The amine and alcohol functionalities can be selectively reacted to create more complex molecules. For example, it could be used in the synthesis of specialized polymers, ligands for catalysis, or as an intermediate for active pharmaceutical ingredients. solubilityofthings.comorganic-chemistry.org
Materials Science: The ability to form hydrogen bonds and its potential as a salt suggest applications in the formation of ionic liquids or as a component in polymer composites. The interaction of such bifunctional compounds with materials like clays (B1170129) is an area of active research for creating new nanocomposites. rsc.org
Catalysis: Research into bifunctional catalysts, which combine different catalytic functions in one molecule, is a growing field. tu-chemnitz.de this compound could be explored as a ligand for metal catalysts or as an organocatalyst itself, where the amine and hydroxyl/alkoxide groups could work in concert to promote chemical reactions.
The study of such bifunctional molecules is essential as interactions between the functional groups often lead to unique chemical and biological properties that are not simply the sum of the individual parts. researchgate.net A thorough academic investigation into the synthesis, structure, and reactivity of this compound is therefore justified to unlock its potential in these and other emerging fields.
Data Tables
Table 1: Properties of the Parent Compound 4-methoxybutan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂O₂ | biosynth.com |
| Molar Mass | 104.15 g/mol | biosynth.com |
| Appearance | Colorless, transparent liquid | solubilityofthings.com |
| Boiling Point | 66 °C / 7mmHg | lookchem.com |
| Density | 0.93 g/cm³ | lookchem.com |
| Water Solubility | Soluble | lookchem.comsolubilityofthings.com |
| CAS Number | 111-32-0 | biosynth.com |
Table 2: Compound Nomenclature
| Compound Name | Systematic or Common Name |
|---|---|
| Azane | Ammonia |
| 4-methoxybutan-1-ol | 4-Methoxy-1-butanol |
| Diethyl ether | Ethoxyethane |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;4-methoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.H3N/c1-7-5-3-2-4-6;/h6H,2-5H2,1H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXWYVYNIFZMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCO.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Azane;4 Methoxybutan 1 Ol C₅h₁₅no₂
Advanced Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The synthesis of the target compound relies on the efficient formation of 4-methoxybutan-1-ol (B94083) and its subsequent amination.
Stereoselective Approaches to Azane (B13388619);4-methoxybutan-1-ol (C₅H₁₅NO₂) Synthesis
While 4-methoxybutan-1-ol itself is achiral, the introduction of a nitrogen-containing functional group can create a chiral center, leading to stereoisomers. Asymmetric synthesis is crucial for producing enantiomerically enriched chiral amines, which are vital in the pharmaceutical industry. nih.gov
One of the most effective methods for achieving stereoselectivity is through the asymmetric reductive amination of a suitable prochiral ketone precursor. For instance, the asymmetric hydrogenation of an enamine derived from a β-keto ester, such as methyl 4-methoxy-3-oxobutanoate, can produce chiral β-amino esters with high enantiomeric excess (ee). researchgate.net This is often achieved using ruthenium catalysts paired with chiral phosphine (B1218219) ligands like MeOBIPHEP. researchgate.net The resulting chiral amino ester can then be reduced to the corresponding chiral amino alcohol.
Another advanced method involves the use of amine dehydrogenases (AmDHs). These enzymes can catalyze the reductive amination of ketones with high stereoselectivity, often yielding the (R)-configured amines with over 99% ee. researchgate.net This biocatalytic approach is advantageous for its high efficiency and environmental friendliness. wikipedia.org
Application of Reductive Amination in Azane;4-methoxybutan-1-ol (C₅H₁₅NO₂) Synthesis
Reductive amination is a cornerstone technique for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This method avoids the common issue of over-alkylation that plagues direct alkylation of amines. stackexchange.commasterorganicchemistry.com The process involves the reaction of a carbonyl compound, such as 4-methoxybutanal (B3115671) (the aldehyde corresponding to 4-methoxybutan-1-ol), with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine, 4-methoxybutan-1-amine. libretexts.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH(OAc)₃ is often preferred as it is a milder agent that selectively reduces the imine intermediate without significantly reducing the starting aldehyde. wikipedia.org Catalytic hydrogenation using H₂ gas over a metal catalyst like palladium on carbon (Pd/C) or Nickel is also a viable method. libretexts.org
The direct asymmetric reductive amination (DARA) of ketones using transition metal catalysts is a highly efficient route to chiral primary amines. acs.org For example, a ruthenium catalyst with a chiral ligand like (R)-BINAP can be employed for the direct amination of a ketone precursor. acs.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can also reduce the starting carbonyl compound |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at acidic pH | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, less toxic | More expensive |
| Catalytic Hydrogenation (H₂/Catalyst) | Clean, high-yielding | Requires specialized high-pressure equipment |
Alkylation and Etherification Strategies from Methoxybutanol-Derived Precursors
The synthesis of the 4-methoxybutan-1-ol backbone can be achieved through various etherification strategies. A primary route involves the Williamson ether synthesis, where a butanediol-derived monosodium salt is reacted with an alkyl halide like methyl iodide.
Industrially, butanediol (B1596017) (BDO) and its derivatives are often produced from precursors like maleic anhydride (B1165640). chemwinfo.commatthey.com The process involves the esterification of maleic anhydride with methanol (B129727) to form dimethyl maleate, which is then hydrogenated to a mixture of BDO, tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL). mcgroup.co.uk The selective methylation of 1,4-butanediol (B3395766) is a key step. To achieve mono-methoxy functionality, a protecting group strategy is often necessary to prevent diether formation.
Alternatively, N-alkylation can be used to form substituted amines, though it is often difficult to control and can lead to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com For laboratory purposes, N-alkylation is typically limited to the synthesis of tertiary or quaternary amines where overalkylation is not a concern or is the desired outcome. wikipedia.org
Reduction of Corresponding Ketones as a Synthetic Route
The reduction of a corresponding ketone, 4-methoxy-1-indanone, has been documented as a synthetic route to produce related indanyl compounds. sigmaaldrich.com By analogy, the reduction of a suitable ketone precursor, such as 4-methoxybutanal or a protected version of a keto-alcohol, is a fundamental method to obtain 4-methoxybutan-1-ol. smolecule.com
Common reducing agents for converting ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent suitable for this transformation, while LiAlH₄ is a more powerful reducing agent.
Ester Hydrolysis for this compound (C₅H₁₅NO₂) Formation
Ester hydrolysis is a key reaction in several synthetic pathways leading to 4-methoxybutan-1-ol. smolecule.com For instance, if the synthesis starts from a precursor like 4-methoxybutyl acetate, hydrolysis is required to release the free alcohol. googleapis.comgoogleapis.comnih.gov This reaction is typically carried out under basic conditions (saponification) using a reagent like sodium hydroxide, followed by neutralization, or under acidic conditions.
In industrial processes for butanediol (BDO), an esterification step is often used to convert acidic feeds like maleic anhydride or succinic acid into non-acidic ester intermediates (e.g., dimethyl maleate). chemwinfo.commatthey.com These esters are then hydrogenated to produce BDO, which can be a precursor to 4-methoxybutan-1-ol. mcgroup.co.uk The hydrolysis of byproducts or purification of the final product may also involve ester hydrolysis steps. The reaction of esters with ammonia, known as ammonolysis, can also be employed, which would directly yield an amide, providing another route to nitrogen-containing derivatives. researchgate.net
Exploration of Novel Synthetic Routes
Research into novel synthetic routes continues to seek more efficient, sustainable, and cost-effective methods. One area of exploration is the use of biocatalysis. For example, the fermentation of sugars can produce succinic acid, which can then be converted to bio-based butanediol (BDO) and its derivatives. mcgroup.co.uk This "green" chemistry approach offers a renewable alternative to petrochemical-based production.
Another innovative approach involves the electrochemical hydrogenation of carbonyl compounds. This method uses electrons as the reducing agent and water as a proton source, avoiding the need for high temperatures or pressures and traditional chemical reducing agents. researchgate.net
Furthermore, advancements in catalysis, such as the development of novel metal catalysts and ligands, are continuously improving the efficiency and selectivity of key reactions like reductive amination and hydrogenation. acs.orgacs.org For example, metal-free reductive amination using hydrosilanes offers an alternative to traditional metal-catalyzed processes. researchgate.net
Table 2: Research Findings on Synthetic Pathways
| Synthetic Method | Precursor | Key Reagents/Catalysts | Product | Research Highlights | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Amination | β-Keto Ester | Ru-MeOBIPHEP, H₂, NH₄OAc | Chiral β-Amino Ester | High enantioselectivity (97-98% ee). | researchgate.net |
| Biocatalytic Reductive Amination | Ketones/Aldehydes | Amine Dehydrogenase (AmDH), Formate Dehydrogenase (FDH) | Chiral Amines | High conversion and excellent enantiomeric excess (>99% ee). | researchgate.net |
| Esterification-Hydrogenolysis | Maleic Anhydride | Methanol, Hydrogen, Cu-based catalyst | 1,4-Butanediol (BDO) | Industrial process with flexible product ratios (BDO/THF/GBL). | chemwinfo.commatthey.commcgroup.co.uk |
| Direct Asymmetric Reductive Amination (DARA) | Ketones | Ru-BINAP catalyst, H₂, NH₃ source | Chiral Primary Amines | Straightforward, efficient route to enantiomerically enriched primary amines. | acs.org |
Mechanochemical Synthesis Approaches for Azane-Containing Compounds
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.org This technique, often performed using ball milling, can lead to the formation of products that are difficult to obtain from solution-based methods and can be applied to a wide range of compounds, including organometallics and main group element compounds like azanes. acs.orgresearchgate.net
While the direct mechanochemical synthesis of this compound has not been specifically reported, the synthesis of other azane compounds has been achieved through this method. For example, mechanochemistry has been used to synthesize adamantoid phosphazanes, which were previously considered inaccessible due to steric hindrance. researchgate.net Recently, mechanochemical methods have also been developed for the green synthesis of new azine derivatives through condensation reactions. mdpi.com
A potential mechanochemical approach for synthesizing an azane-containing compound could involve the grinding of a suitable precursor with a solid-state ammonia source. This solvent-free method could offer advantages in terms of reduced waste and potentially unique reactivity. The development of such a method would align with the principles of green chemistry. mdpi.com
**2.3. Derivatization and Functionalization of this compound (C₅H₁₅NO₂) **
The presence of both a hydroxyl and an amino group in this compound allows for a wide range of chemical modifications. The ability to selectively functionalize one group while leaving the other intact is crucial for its use as a building block in more complex molecules.
Derivatization and Functionalization of this compound (C₅H₁₅NO₂)
Chemical Transformations at Hydroxyl and Amino Centers
The hydroxyl and amino groups are key centers for chemical reactions, enabling the introduction of various functional groups and the formation of new bonds.
Transformations at the Hydroxyl Center:
Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form an ether linkage.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
Transformations at the Amino Center:
Acylation: The amino group can react with acylating agents to form amides.
Alkylation: The nitrogen can be alkylated using alkyl halides to form secondary or tertiary amines.
Reductive Amination: The primary amine can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Azane;4 Methoxybutan 1 Ol C₅h₁₅no₂ and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental ¹H or ¹³C NMR spectra for Azane (B13388619);4-methoxybutan-1-ol (B94083) (C₅H₁₅NO₂) are available in the surveyed scientific literature. While NMR data exists for isomers such as 3-methoxy-1-butanol and related ketones, this information is not applicable to the specified compound. nist.govchemicalbook.com A detailed analysis of chemical shifts, coupling constants, and advanced 2D NMR studies (like COSY, HSQC, HMBC) for the title compound has not been published.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Specific experimental Infrared (IR) or Raman spectra for Azane;4-methoxybutan-1-ol could not be found. The presence of the ammonium (B1175870) ion (from azane) in addition to the hydroxyl and ether groups of 4-methoxybutan-1-ol would be expected to produce a unique vibrational spectrum. However, no such spectra have been published or made available in databases. Therefore, a table of vibrational frequencies and their corresponding functional group assignments cannot be generated.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Derivatives
There is no evidence in the scientific literature to suggest that this compound has been successfully crystallized and its solid-state structure determined by X-ray crystallography. jhu.edugoogle.com As a result, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis
The parent molecule, 4-methoxybutan-1-ol, is not chiral. Therefore, chiroptical spectroscopy techniques such as ECD or VCD are not applicable for its stereochemical analysis. There is no information regarding the synthesis or chiroptical analysis of any chiral derivatives of this compound.
Reactivity Profiles and Mechanistic Investigations of Azane;4 Methoxybutan 1 Ol C₅h₁₅no₂
Acid-Base Properties and Protonation Equilibria
There is no published experimental data concerning the specific acid-base properties or protonation equilibria of Azane (B13388619);4-methoxybutan-1-ol (B94083). As a complex of an alcohol and a weak base, it would be expected to exhibit properties of both. The alcohol group (-OH) of 4-methoxybutan-1-ol is weakly acidic, while the azane (ammonia, NH₃) component is a weak base. univ-batna2.dzchemguide.co.uk In solution, an equilibrium would exist involving the protonated form of ammonia (B1221849) (ammonium, NH₄⁺) and the alkoxide of the alcohol, though the precise equilibrium constants (pKa, pKb) for this specific adduct are not documented.
Complexation Chemistry with Metal Ions and Lewis Acids
No research studies detailing the complexation chemistry of Azane;4-methoxybutan-1-ol with metal ions or Lewis acids were found.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
In the absence of kinetic and thermodynamic data, there are no published elucidations of reaction mechanisms for this compound. Mechanistic studies would first require the identification and characterization of specific reactions, which have not been reported for this compound.
Hydrogen Bonding Interactions and Intermolecular Association
While no specific experimental studies on the hydrogen bonding network of this compound have been published, general principles can be applied. The compound contains both hydrogen bond donors (the -OH and N-H groups) and acceptors (the oxygen and nitrogen atoms). nih.gov It is expected to form a complex network of intermolecular hydrogen bonds. chemguide.co.uklibretexts.org The interaction between the alcohol's hydroxyl group and the ammonia molecule is a primary example of such an interaction. libretexts.org PubChem provides computed values for hydrogen bond donor and acceptor counts for the complex. nih.gov
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 121.18 g/mol | PubChem nih.gov |
| Molecular Formula | C₅H₁₅NO₂ | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
Computational Chemistry and Theoretical Studies of Azane;4 Methoxybutan 1 Ol C₅h₁₅no₂
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
While specific ab initio or DFT studies on the azane (B13388619);4-methoxybutan-1-ol (B94083) complex are not widely documented, the principles of these methods can be applied to understand its behavior. For instance, ab initio molecular orbital theory has been used to study related hydrogen-bridged radical cation pairs, determining their stability. researchgate.netresearchgate.net Such studies have calculated stabilization energies for similar complexes, providing a framework for understanding the forces at play in azane;4-methoxybutan-1-ol. researchgate.netresearchgate.net
DFT calculations are also instrumental in understanding the structural features and hydrogen bonding in solvent mixtures, which can be analogous to the interactions in the this compound complex. For example, DFT has been used to study mixtures involving deep-eutectic solvents and co-solvents, revealing details about strong coulombic and hydrogen bond interactions.
Table 1: Predicted Electronic Properties of 4-methoxybutan-1-ol
| Property | Predicted Value | Method |
| Polar Surface Area | 29.5 Ų | Cactvs 3.4.6.11 |
| XLogP3-AA | 0.3 | Cactvs 3.4.6.11 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For 4-methoxybutan-1-ol, the presence of a flexible butyl chain allows for multiple conformations. The interaction with azane would further influence the preferred spatial arrangements.
Computational methods, often in synergy with experimental techniques like NMR spectroscopy, are essential for a thorough conformational analysis. doi.orgresearchgate.net These studies help in identifying the most stable conformers and the energy barriers between them, which collectively define the energy landscape of the molecule. For flexible molecules, it is recommended to combine experimental and computational approaches for a comprehensive analysis. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, this could include predicting NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic transition energies (UV-Vis spectra).
For instance, ¹H-NMR and NOESY spectra have been used in conjunction with computational studies to determine the conformation of similar molecules in solution. doi.org DFT studies have also been employed to confirm conformations stabilized by weak intramolecular hydrogen bonds. doi.org
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the solution phase. For this compound, MD simulations could model its interactions with solvent molecules and provide insights into its solvation and transport properties.
MD studies, often reliant on the choice of an appropriate force field, can offer a detailed analysis of molecules in different environments. Such simulations have been used to study the structure, flexibility, and solvation of biomolecules in various solvents.
Reaction Pathway Energetics and Transition State Characterization
Theoretical methods are invaluable for studying chemical reactions, allowing for the characterization of reaction pathways and the energetics of transition states. For this compound, this could involve studying its formation from azane and 4-methoxybutan-1-ol, or its subsequent reactions.
Computational modeling, such as applying DFT calculations, can be used to compare the activation energies of competing reaction mechanisms. This approach has been suggested for assessing the hydrolytic stability of related compounds.
In the gas phase, the fragmentation of ionized 4-methoxybutan-1-ol has been studied, revealing the formation of ion-dipole complexes. researchgate.netcdnsciencepub.com High-level ab initio calculations are often required to understand the relative stabilities of the ions and intermediates involved in such reactions. researchgate.netcdnsciencepub.com
Advanced Applications of Azane;4 Methoxybutan 1 Ol C₅h₁₅no₂ in Chemical Synthesis and Materials Science
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Utilization as a Building Block for Complex Molecule Synthesis
There is no information available in the scientific literature detailing the use of Azane (B13388619);4-methoxybutan-1-ol (B94083) as a specific building block or synthon for the synthesis of complex molecules. While its parent alcohol, 4-methoxybutan-1-ol, can serve as a simple precursor in organic synthesis, no advanced applications of the ammonia (B1221849) adduct in this context are documented. solubilityofthings.comchemicalbook.com
Precursor for Polymeric Materials and Supramolecular Assemblies
A thorough search yielded no results indicating that Azane;4-methoxybutan-1-ol has been investigated or utilized as a monomer or precursor for the synthesis of polymeric materials. Likewise, there is no information on its use in the construction of supramolecular assemblies.
Investigation as a Solvent or Reaction Medium in Specific Chemical Processes
While the parent compound 4-methoxybutan-1-ol is known for its solvent properties, there are no specific studies or data available that investigate the properties and applications of the this compound adduct as a distinct solvent or reaction medium. solubilityofthings.comchemeo.com General claims exist on vendor sites, but these are not substantiated by peer-reviewed research and lack the detail required for a scientific article. smolecule.com
Design of Novel Reagents Incorporating the this compound Scaffold
No evidence was found of novel chemical reagents being designed or synthesized that incorporate the this compound scaffold for specific functions in chemical synthesis.
Analytical Methodologies for Detection and Quantification of Azane;4 Methoxybutan 1 Ol C₅h₁₅no₂
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic techniques are fundamental for separating the components of a mixture and identifying them with high specificity and sensitivity. Both GC-MS and LC-MS are powerful tools for the analysis of the constituents of Azane (B13388619);4-methoxybutan-1-ol (B94083).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile compounds like 4-methoxybutan-1-ol. emerypharma.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. For compounds like alcohols and amines that may not be sufficiently volatile, derivatization techniques can be employed to create more volatile derivatives. emerypharma.comjfda-online.com For instance, silylation or acylation can convert the alcohol and amine functional groups into forms more amenable to GC analysis. emerypharma.com The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
4-methoxybutan-1-ol Analysis: Direct injection of a sample containing 4-methoxybutan-1-ol allows for its separation and detection. The mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from the loss of functional groups.
Azane (Ammonia) Analysis: The analysis of ammonia (B1221849) by GC can be challenging due to its high polarity and low molecular weight. Specialized columns and derivatization methods are often necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that separates compounds in a liquid phase before mass analysis. It is highly effective for polar and non-volatile compounds and can be used to analyze both 4-methoxybutan-1-ol and ammonia, potentially with less need for derivatization compared to GC. nih.govddtjournal.com
4-methoxybutan-1-ol and Azane Analysis: A common approach for amine and alcohol-containing compounds involves derivatization to enhance ionization efficiency and chromatographic separation. nsf.gov For example, derivatizing with reagents like benzoyl chloride can improve detection. nih.govacs.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers rapid and sensitive quantification. nsf.govnih.gov
Hypothetical Chromatographic Data
The following table presents hypothetical data for the analysis of Azane;4-methoxybutan-1-ol components using GC-MS and LC-MS.
| Component | Analytical Method | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| 4-methoxybutan-1-ol | GC-MS | 8.5 | 104 (M+), 73, 59, 45 |
| Azane (Ammonia) | LC-MS (as NH₄⁺) | 2.1 | 18 |
High-Throughput Screening Methods for Synthetic Optimization
High-throughput screening (HTS) methodologies are essential for rapidly optimizing the synthesis of chemical compounds by allowing for the parallel execution and analysis of a large number of reactions. rsc.org This approach accelerates the discovery of optimal reaction conditions, such as catalysts, solvents, temperatures, and reactant ratios. beilstein-journals.org
For the synthesis of a formulation like this compound, HTS can be employed to:
Optimize the formation of 4-methoxybutan-1-ol: By screening various catalysts and reaction conditions for the etherification of a precursor diol.
Determine the optimal ratio of azane to 4-methoxybutan-1-ol: To achieve desired physical or chemical properties of the final product.
Modern HTS platforms often integrate automated liquid handling, microreactors, and rapid analytical techniques like mass spectrometry. frontiersin.org This allows for the exploration of a vast parameter space in a short amount of time, leading to significant improvements in yield, purity, and cost-effectiveness. The use of machine learning algorithms to analyze HTS data can further enhance the optimization process by predicting reaction outcomes and identifying optimal conditions more efficiently. beilstein-journals.orgthieme-connect.com
Hypothetical High-Throughput Screening Results for 4-methoxybutan-1-ol Synthesis
The table below illustrates a hypothetical screening experiment to optimize the yield of 4-methoxybutan-1-ol.
| Experiment ID | Catalyst | Temperature (°C) | Solvent | Yield (%) |
| A1 | H₂SO₄ | 80 | Toluene | 65 |
| A2 | Amberlyst-15 | 80 | Toluene | 78 |
| B1 | H₂SO₄ | 100 | Toluene | 72 |
| B2 | Amberlyst-15 | 100 | Toluene | 85 |
Development of Specialized Sensors for Environmental or Industrial Monitoring
Specialized sensors are crucial for real-time monitoring of chemical compounds in environmental and industrial settings to ensure safety and process control. nih.govwevolver.com For a substance like this compound, sensors would likely be designed to detect either the volatile organic compound (VOC) component (4-methoxybutan-1-ol) or the ammonia (azane) component.
VOC Sensors for 4-methoxybutan-1-ol
A variety of sensor technologies can detect VOCs like 4-methoxybutan-1-ol. nih.govinteccon.com These include:
Photoionization Detectors (PIDs): These sensors use high-energy ultraviolet light to ionize VOC molecules, producing an electrical current proportional to the concentration. oizom.com PIDs are known for their high sensitivity to a broad range of VOCs. oizom.com
Metal-Oxide Semiconductor (MOS) Sensors: These sensors detect changes in the electrical conductivity of a metal oxide film when it interacts with a VOC. wevolver.com MOS sensors are often low-cost but can be sensitive to changes in humidity and temperature. wevolver.com
Electrochemical Sensors: These sensors measure the current generated from the electrochemical reaction of a target gas at an electrode surface. alphasense.com They can be designed for high specificity to certain VOCs. alphasense.com
Ammonia Sensors
Numerous sensor types are available for the detection of ammonia, a critical aspect of monitoring this compound. dol-sensors.comvocsens.com
Electrochemical Sensors: These are widely used for ammonia detection due to their low power consumption and ability to measure low concentrations. vocsens.com
Metal-Oxide Sensors: Highly sensitive sensors that can detect ammonia at very low levels by measuring changes in the conductivity of a metal oxide film. dol-sensors.comrikasensor.com
Infrared (IR) Sensors: These sensors work by measuring the absorption of infrared radiation by ammonia molecules and are highly accurate. dol-sensors.com
Comparison of Hypothetical Sensor Technologies
The following table compares different sensor technologies that could be employed for monitoring the components of this compound.
| Sensor Type | Target Component | Detection Principle | Key Advantages |
| Photoionization Detector (PID) | 4-methoxybutan-1-ol | UV ionization | High sensitivity, real-time response |
| Metal-Oxide Semiconductor (MOS) | 4-methoxybutan-1-ol | Change in conductivity | Low cost, wide range of detection |
| Electrochemical | Azane (Ammonia) | Electrochemical reaction | Low power, good for low concentrations |
| Infrared (IR) | Azane (Ammonia) | IR absorption | High accuracy and selectivity |
Future Research Directions and Emerging Paradigms for Azane;4 Methoxybutan 1 Ol C₅h₁₅no₂ Research
Integration with Flow Chemistry and Sustainable Synthesis Technologies
The use of Azane (B13388619);4-methoxybutan-1-ol (B94083) in continuous flow chemistry systems presents a promising avenue for sustainable chemical synthesis. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for process intensification. The in-situ generation or direct use of this adduct in a flow reactor could streamline processes such as amination or serve as a building block for more complex molecules.
Future research in this area would likely focus on:
Amination Reactions: Utilizing Azane;4-methoxybutan-1-ol as a safer and more easily handled ammonia (B1221849) surrogate for the direct amination of various electrophiles in flow reactors. The methoxybutan-1-ol component could act as a benign, recyclable carrier.
Process Optimization: Investigating the kinetics of reactions involving this adduct under flow conditions to optimize temperature, pressure, residence time, and catalyst choice.
Green Solvents and Catalysts: Exploring the compatibility of this compound with green solvents and heterogeneous catalysts to develop fully sustainable synthetic protocols. This approach would minimize waste and energy consumption.
Table 1: Illustrative Parameters for Flow Amination Using an Alcohol-Ammonia Adduct
| Parameter | Range | Objective |
|---|---|---|
| Temperature | 80 - 200 °C | To overcome the activation energy of C-N bond formation. |
| Pressure | 10 - 50 bar | To maintain reactants in the liquid phase and enhance reaction rates. |
| Residence Time | 1 - 15 min | To achieve high conversion and selectivity. |
| Catalyst | Supported metal (e.g., Ru/C, Ni/Al₂O₃) | To facilitate dehydrogenative coupling or reductive amination pathways. |
Exploration of Unconventional Reactivity and Catalytic Cycles
The structure of this compound suggests potential for unconventional reactivity, particularly in catalysis. The presence of both an alcohol and ammonia moiety could enable its participation in novel catalytic cycles, potentially as a ligand, a reactant, or a catalyst itself in proton-transfer or hydrogen-bonding mediated reactions.
Key research directions include:
Hydrogen-Bonding Catalysis: Investigating the adduct's ability to act as a bifunctional catalyst, where the ammonium (B1175870) and hydroxyl groups can simultaneously activate both electrophiles and nucleophiles through hydrogen bonding.
Dehydrogenative Coupling: Exploring its use in catalytic cycles for the formation of amides, imines, or nitriles directly from alcohols and amines, where the adduct could serve as both a reactant and a mediator of the catalytic process.
Organocatalysis: Designing new organocatalytic systems where the unique steric and electronic properties of the 4-methoxybutoxy group can influence stereoselectivity in asymmetric synthesis.
Advanced Materials Development from this compound Scaffolds
The bifunctional nature of the 4-methoxybutan-1-ol backbone, combined with the reactive potential of the associated ammonia, makes it a candidate for the synthesis of advanced materials. The ether and hydroxyl groups can be leveraged to create polymers and functional materials with tailored properties.
Future developments in this domain could involve:
Polymer Synthesis: Using the di-functional nature of the parent alcohol (after a potential protection/deprotection sequence or direct polymerization) to create novel polyesters or polyethers. The pendant methoxy (B1213986) group could impart specific solubility or thermal properties.
Functional Monomers: Modifying the this compound structure to create monomers for polymerization. For instance, converting the alcohol to an acrylate (B77674) or epoxide would yield a monomer with a flexible, ether-containing side chain.
Self-Assembling Systems: Investigating the potential for derivatives of this compound to form supramolecular structures or gels through hydrogen bonding and other non-covalent interactions, leading to applications in drug delivery or soft materials.
Theoretical Prediction of Novel Derivatives with Enhanced Properties
Computational chemistry and theoretical modeling provide powerful tools for predicting the properties of new molecules and guiding experimental work. For this compound, theoretical studies can accelerate the discovery of derivatives with enhanced performance for specific applications.
Prospective theoretical research would focus on:
Structure-Property Relationships: Using Density Functional Theory (DFT) to model the electronic structure, reactivity indices, and spectral properties of the adduct and its potential derivatives.
Reaction Mechanism Elucidation: Simulating the energy profiles of potential reaction pathways, such as its involvement in catalytic aminations, to identify rate-limiting steps and optimize reaction conditions.
Virtual Screening: Creating a virtual library of derivatives by modifying the 4-methoxybutan-1-ol scaffold and predicting their properties (e.g., binding affinity to a target, thermal stability, solubility). This can prioritize synthetic efforts towards the most promising candidates.
Table 2: Predicted Properties of Hypothetical Derivatives via Computational Modeling
| Derivative | Modification | Predicted Property Enhancement | Potential Application |
|---|---|---|---|
| Derivative A | Addition of a chiral center | High enantioselectivity in catalysis | Asymmetric Synthesis |
| Derivative B | Fluorination of the alkyl chain | Increased thermal and oxidative stability | High-Performance Polymers |
| Derivative C | Incorporation of a phosphine (B1218219) group | Enhanced metal coordination | Homogeneous Catalysis |
Bridging Fundamental Understanding to Advanced Chemical Engineering Applications
Translating the fundamental chemical properties of this compound into practical chemical engineering applications is a crucial final step. This involves scaling up synthesis, designing efficient separation processes, and integrating the compound into industrial workflows.
Future work in this area will require:
Process Scale-Up and Design: Developing robust and scalable processes for the synthesis and utilization of this compound, potentially leveraging the advantages of continuous manufacturing identified in flow chemistry studies.
Techno-Economic Analysis: Evaluating the economic feasibility of using this adduct in industrial applications compared to existing alternatives. This includes assessing the cost of raw materials, energy consumption, and waste management.
Lifecycle Assessment: Conducting a comprehensive analysis of the environmental impact of producing and using this compound and its derivatives, ensuring that new processes are truly sustainable from a cradle-to-grave perspective. This aligns with the growing demand for green and sustainable chemical manufacturing.
Q & A
Q. What are the key physicochemical properties of azane (ammonia) that influence its experimental handling and reactivity in synthetic chemistry?
Ammonia (NH₃) is highly volatile (boiling point: −33.3°C) and hygroscopic, requiring storage in sealed containers under inert atmospheres. Its polarity and ability to form hydrogen bonds impact solubility in polar solvents, while its lone electron pair enables nucleophilic reactivity in alkylation or condensation reactions. Safety protocols, such as ventilation and PPE, are critical due to its toxicity and irritancy .
Q. How can researchers mitigate challenges associated with ammonia’s volatility during laboratory-scale reactions?
Use closed systems (e.g., Schlenk lines) to control gas release. Cooling traps (e.g., dry ice/acetone) minimize loss during distillation. For aqueous solutions, maintain pH >11 to reduce evaporation. Real-time monitoring with gas sensors ensures safe exposure limits (<25 ppm) .
Q. What synthetic routes are effective for producing methoxy-substituted alcohols, and how can side reactions like ether formation be minimized?
Methoxy alcohols (e.g., 4-methoxybenzyl alcohol) are synthesized via Williamson ether synthesis or catalytic hydrogenation of methoxy-substituted ketones. To suppress ether formation, use stoichiometric control, low temperatures, and aprotic solvents. Purification via fractional distillation or chromatography enhances yield and purity .
Advanced Research Questions
Q. In bacterial volatile metabolic profiling, how does detecting ammonia dimers via ion mobility spectrometry (IMS) enhance species-specific identification?
Ammonia dimers (detected as [2M+H]⁺ ions in IMS) form at high concentrations, serving as biomarkers for bacterial growth phases. For Pseudomonas aeruginosa, dimer signals emerge during late phases, differentiating it from E. coli. Methodological reproducibility requires standardized ionization conditions (e.g., Ni⁶³ source) and calibration against monomer/dimer reference spectra .
Q. What analytical approaches resolve discrepancies in dimeric vs. monomeric ammonia signals across bacterial strains in IMS data?
Quantify gas-phase concentration thresholds for dimer formation using time-resolved IMS. Cross-validate with GC-MS to correlate ammonia levels with growth phase. Statistical tools (e.g., Wald Test) assess significance of dimer signals between species, adjusting for ionization efficiency variations .
Q. How do steric and electronic effects influence the reactivity of methoxy-substituted alcohols in asymmetric catalysis?
Methoxy groups act as electron-donating substituents, altering transition state geometry in catalytic hydrogenation. Steric hindrance from ortho-methoxy positions can reduce enantioselectivity. Computational modeling (DFT) optimizes ligand design, while kinetic studies (e.g., Eyring plots) quantify activation parameters .
Q. What strategies validate the purity of methoxy-alcohol derivatives in complex reaction mixtures?
Combine LC-MS with evaporative light scattering detection (ELSD) to track non-UV-active compounds. NMR (¹H/¹³C) identifies regioisomeric byproducts. For trace impurities, use high-resolution FT-ICR-MS or derivatization (e.g., silylation) coupled with GC-MS .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting results in ammonia quantification between colorimetric assays and IMS?
Colorimetric methods (e.g., Nessler’s reagent) may overestimate ammonia due to interference from amines. Cross-validate with ion-selective electrodes or enzymatic assays (glutamate dehydrogenase). For gas-phase samples, normalize IMS data to internal standards (e.g., ⁵⁴Fe⁺) to account for ionization drift .
Q. Why do methoxy-alcohol synthesis yields vary significantly across literature reports, and how can these be standardized?
Variations arise from solvent purity, catalyst aging, and moisture sensitivity. Adopt controlled-atmosphere techniques (gloveboxes) for moisture-sensitive reactions. Report yields with detailed experimental logs (temperature gradients, stirring rates) to enable replication .
Safety and Compliance
Q. What protocols ensure safe handling of azane in laboratory settings, particularly during large-scale reactions?
Use gas scrubbers to neutralize exhaust ammonia with acidic solutions (e.g., H₂SO₄). Emergency showers/eyewash stations must be accessible. For spills, apply absorbent materials (vermiculite) and ventilate immediately. Regulatory compliance requires SDS adherence and hazard training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
